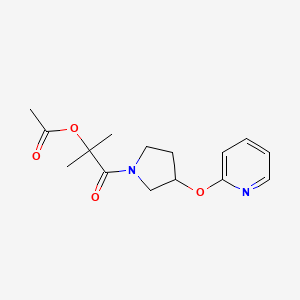

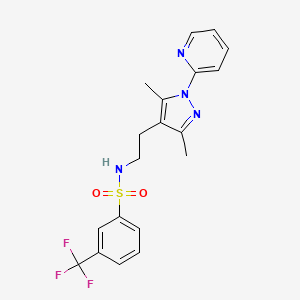

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. This compound is commonly referred to as "IBS" and is known for its unique chemical structure and properties.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- The synthesis of new N-sulfonate derivatives, including quinolyl functional groups, has been developed to introduce sulfopropyl and sulfobutyl groups into heterocyclic molecules. This chemical modification aims to enhance water solubility and anionic character, thereby potentially influencing biological activity. Among the synthesized compounds, a notable variant showed high antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as tested fungi, indicating a potential application in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Catalysis and Chemical Synthesis

- Research into novel nanosized N-sulfonated Brönsted acidic catalysts has led to the development of efficient methods for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This advancement suggests the utility of such catalysts in facilitating various chemical syntheses, highlighting the broad applicability of N-sulfonated compounds in organic chemistry (Goli-Jolodar, Shirini, & Seddighi, 2016).

Structural and Mechanistic Insights

- The structural study of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide provided comprehensive insights into molecular and crystal structures. This research not only elucidates the structural properties of such compounds but also discusses the significance of intra- and intermolecular weak interactions in determining molecular stability and reactivity. These findings contribute to a deeper understanding of the chemical behavior of sulfonamide derivatives (Bougheloum et al., 2013).

Mecanismo De Acción

This compound is related to a series of compounds that activate the M2 isoform of pyruvate kinase (PKM2), an enzyme that plays a key role in the metabolic regulation of cancer cells . The exact mechanism by which decreased pyruvate kinase activity contributes to anabolic metabolism remains unclear, but it is hypothesized that activation of PKM2 to levels seen with PKM1 may promote a metabolic program that is not conducive to cell proliferation .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]propane-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-11(2)10-18-15-7-6-14(17-22(20,21)12(3)4)9-13(15)5-8-16(18)19/h6-7,9,11-12,17H,5,8,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUDRSOSOZTSES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B3008728.png)

![2-Chloro-3-{4-[(2,6-dimethylmorpholino)carbonyl]piperidino}naphthoquinone](/img/structure/B3008729.png)

![1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole](/img/structure/B3008731.png)

![1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B3008736.png)

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B3008739.png)

![3-(1-(3-(dimethylamino)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3008741.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B3008747.png)